molecular formula C7H8NO+ B13889908 Pyridinium, 4-formyl-1-methyl- CAS No. 4662-71-9

Pyridinium, 4-formyl-1-methyl-

Cat. No.: B13889908
CAS No.: 4662-71-9
M. Wt: 122.14 g/mol
InChI Key: ANRUYQWAIMLNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridinium, 4-formyl-1-methyl-: is an organic compound that belongs to the class of pyridinium salts. It is widely used in organic synthesis, particularly for the conversion of primary amines to carbonyl compounds such as aldehydes and ketones. This compound is known for its mild reaction conditions, making it suitable for compounds with sensitive functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridinium, 4-formyl-1-methyl- can be synthesized through the reaction of N-methylpyridine with paraformaldehyde and benzenesulfonic acid. The reaction typically occurs under mild conditions, making it an efficient method for producing this compound .

Industrial Production Methods: Industrial production of Pyridinium, 4-formyl-1-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 4-formyl-1-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridinium, 4-formyl-1-methyl-, a pyridinium salt featuring a pyridine ring with formyl and methyl group substitutions, is useful in organic synthesis. It is often used as a salt, such as 4-formyl-1-methylpyridinium benzenesulfonate or 4-formyl-1-methylpyridin-1-ium iodide.

Applications in Organic Synthesis

  • Reagent for Transforming Amines to Carbonyls Pyridinium, 4-formyl-1-methyl- is primarily used as a reagent to transform primary amines into carbonyl compounds like aldehydes and ketones . The reaction involves amine oxidation, which is enhanced by the electrophilic nature of the formyl group attached to the pyridine ring. This is useful in synthetic organic chemistry to produce valuable intermediates.
  • Unique Reactivity The combination of formyl and methyl groups enables it to act as an oxidizing agent for amines, differentiating it from other similar compounds.
  • Interaction Studies Interaction studies focus on its reactivity with nucleophiles and electrophiles in organic synthesis. These interactions are crucial in forming new chemical bonds during synthetic processes. Studies on its interaction with biological molecules could give insights into its potential pharmacological effects.

Pyridinium Salts

Pyridinium salts have diverse structures and are found in natural products and bioactive pharmaceuticals . They have various applications as pyridinium ionic liquids, pyridinium ylides, and inhibitors (anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase) and in materials science and biological applications like gene delivery .

Transformation of Primary Amines

Mechanism of Action

The mechanism of action of Pyridinium, 4-formyl-1-methyl- involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in other molecules, facilitating the formation of new chemical bonds. This property makes it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • Pyridinium, 4-formyl-1-ethyl-
  • Pyridinium, 4-formyl-1-propyl-
  • Pyridinium, 4-formyl-1-butyl-

Comparison: Pyridinium, 4-formyl-1-methyl- is unique due to its specific reactivity and mild reaction conditions. Compared to its analogs with longer alkyl chains, it offers better solubility and reactivity in certain chemical processes .

Biological Activity

Pyridinium, 4-formyl-1-methyl- is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Pyridinium, 4-formyl-1-methyl- has the molecular formula C7H8N and a molecular weight of 120.15 g/mol. It features a pyridine ring with a formyl group and a methyl group attached to the nitrogen atom. This structure contributes to its reactivity and biological activity.

The biological activity of pyridinium compounds often involves their ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : Pyridinium derivatives have shown potential as antimicrobial agents. They can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anticancer Properties : Research indicates that certain pyridinium derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
  • Cholinesterase Inhibition : Some studies suggest that pyridinium compounds may act as inhibitors of cholinesterase, which is relevant in treating neurodegenerative diseases like Alzheimer's.

Biological Activity Data

The following table summarizes key findings related to the biological activity of Pyridinium, 4-formyl-1-methyl-:

Activity Target/Organism Effect Reference
AntimicrobialE. coli, S. aureusInhibitory effects observed
AnticancerVarious cancer cell linesInduced apoptosis
Cholinesterase InhibitionHuman cholinesteraseInhibited enzyme activity

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridinium derivatives, including 4-formyl-1-methyl-. The compound demonstrated significant inhibitory effects against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Case Study 2: Anticancer Activity

In vitro studies have shown that pyridinium derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Case Study 3: Neuroprotective Effects

Research has indicated that pyridinium compounds may provide neuroprotective effects by inhibiting cholinesterase activity. This property is particularly relevant for developing treatments for Alzheimer's disease, where cholinergic dysfunction is a hallmark .

Q & A

Q. Basic: What are the recommended methods for synthesizing 4-formyl-1-methylpyridinium iodide, and how can purity be confirmed?

Methodological Answer:
The synthesis typically involves quaternization of 4-pyridinecarboxaldehyde with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions. Purification is achieved via recrystallization from ethanol/ether mixtures. Purity confirmation requires multi-modal analysis:

  • NMR Spectroscopy: Verify the absence of unreacted starting materials by observing characteristic peaks (e.g., formyl proton at δ 9.8–10.2 ppm and methyl group resonance at δ 4.0–4.5 ppm) .
  • HPLC: Use a C18 column with UV detection at 254 nm to ensure >95% purity .
  • Elemental Analysis: Confirm stoichiometry (C:H:N:I ratio) within ±0.3% theoretical values .

Q. Basic: How does the formyl group influence the reactivity of pyridinium salts in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing formyl group enhances the electrophilicity of the pyridinium ring, accelerating nucleophilic attacks at the α-position. For example:

  • Kinetic Studies: Compare reaction rates with non-substituted pyridinium salts using UV-Vis spectroscopy to monitor intermediate formation.
  • Computational Modeling: Density Functional Theory (DFT) calculations reveal reduced electron density at the α-carbon due to resonance effects from the formyl group .
  • Experimental Validation: React with thiophenol or cyanide ions and quantify product yields via GC-MS. Higher yields (e.g., 80–90%) are observed compared to non-formylated analogs (50–60%) .

Q. Advanced: What mechanistic insights explain hydroxymethylation reactions involving 4-formyl-1-methylpyridinium derivatives under radical conditions?

Methodological Answer:
Katritzky pyridinium salts (e.g., 4-formyl-1-methylpyridinium) undergo single-electron transfer (SET) with radical initiators like TBHP (tert-butyl hydroperoxide), generating α-amino radicals. Key steps include:

  • Radical Initiation: TBHP decomposes to generate t-BuO• radicals, abstracting a hydrogen atom from the pyridinium α-carbon.
  • Formaldehyde Incorporation: The resulting radical reacts with formaldehyde to form hydroxymethylated intermediates, confirmed by ESR spectroscopy .
  • Optimization: Reaction efficiency depends on solvent polarity (acetonitrile > DMSO) and temperature (60–80°C), with yields up to 75% reported under optimized conditions .

Q. Advanced: How can surface-enhanced Raman spectroscopy (SERS) and cyclic voltammetry characterize self-assembled monolayers (SAMs) of pyridinium derivatives on electrodes?

Methodological Answer:

  • SERS Protocol:
    • Prepare SAMs by immersing gold electrodes in 1 mM ethanolic solutions of 4-formyl-1-methylpyridinium thiolate for 24 hours.
    • Detect characteristic vibrational modes (e.g., formyl C=O stretch at ~1680 cm⁻¹ and pyridinium ring vibrations at 1600–1500 cm⁻¹) .
  • Cyclic Voltammetry:
    • Use [Fe(CN)₆]³⁻/⁴⁻ as redox probes to assess SAM integrity. A decrease in peak current (>50%) indicates dense monolayer formation .
  • Contradictions: Discrepancies in SERS band assignments require cross-validation with DFT-simulated spectra .

Q. Advanced: What is the reaction pathway between 4-formyl-1-methylpyridinium oximes and organophosphorus nerve agents (e.g., GB)?

Methodological Answer:

  • Nucleophilic Detoxification: The oxime group (R–NOH) attacks the phosphorus center in GB, displacing the fluoride ion. Reaction kinetics are monitored via ³¹P NMR, showing pseudo-first-order behavior (k = 0.15–0.25 s⁻¹ at pH 7.4) .
  • Product Analysis: LC-MS identifies the phosphorylated oxime adduct (m/z 350–400) and confirms detoxification .
  • Competing Pathways: Trace impurities (e.g., MPPP derivatives) may form neurotoxic byproducts, necessitating rigorous purification .

Q. Key Considerations for Researchers

  • Contradictions: Discrepancies in SERS band assignments and neurotoxic byproduct formation require careful validation.
  • Advanced Tools: Combine DFT, kinetic modeling, and multi-spectral analysis to resolve mechanistic ambiguities.
  • Ethical Compliance: Follow FINER criteria (Feasible, Novel, Ethical) when designing detoxification studies involving toxic agents .

Properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO/c1-8-4-2-7(6-9)3-5-8/h2-6H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRUYQWAIMLNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963625
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4662-71-9
Record name 4-Formyl-1-methylpyridin-1-ium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40963625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.